molecular formula C13H16ClF3N2O2S B2517253 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine CAS No. 612043-50-2

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine

Cat. No.: B2517253
CAS No.: 612043-50-2
M. Wt: 356.79
InChI Key: KYJXOFNJEWVWQP-UHFFFAOYSA-N
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Description

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a sulfonyl group, a chloro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product.

  • Preparation of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride

      Reagents: 4-chloro-3-(trifluoromethyl)benzenesulfonic acid, thionyl chloride (SOCl₂)

      Conditions: Reflux in anhydrous conditions

      Reaction: [ \text{4-chloro-3-(trifluoromethyl)benzenesulfonic acid} + \text{SOCl₂} \rightarrow \text{4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride} + \text{SO₂} + \text{HCl} ]

  • Reaction with 4-ethylpiperazine

      Reagents: 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, 4-ethylpiperazine

      Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature

      Reaction: [ \text{4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride} + \text{4-ethylpiperazine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMF), mild heating

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), acidic or basic conditions

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), anhydrous conditions

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chloro group

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiols or sulfides

Scientific Research Applications

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl carbamate
  • 4-Chloro-3-(trifluoromethyl)phenyl sulfone

Comparison

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine is unique due to the presence of both a piperazine ring and a sulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical development.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O2S/c1-2-18-5-7-19(8-6-18)22(20,21)10-3-4-12(14)11(9-10)13(15,16)17/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJXOFNJEWVWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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